

# Application Notes and Protocols for Pim1 Inhibition in Animal Studies

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Compound of Interest		
Compound Name:	Pim1-IN-3	
Cat. No.:	B12408010	Get Quote

Note: There is no publicly available data on the dosing and administration of **Pim1-IN-3** in animal studies. Therefore, these application notes and protocols have been created using a well-characterized and widely studied pan-Pim kinase inhibitor, AZD1208, as a representative example. These protocols can serve as a valuable starting point for researchers designing in vivo studies with Pim kinase inhibitors.

### Introduction

AZD1208 is a potent, selective, and orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms: Pim-1, Pim-2, and Pim-3.[1][2][3][4] Pim kinases are serine/threonine kinases that play crucial roles in cell proliferation, survival, and tumorigenesis, making them attractive targets for cancer therapy.[1][2] These kinases are often upregulated in various hematologic malignancies and solid tumors.[1][2][4] AZD1208 has demonstrated efficacy in preclinical animal models of acute myeloid leukemia (AML), prostate cancer, and gastric cancer by inducing cell cycle arrest, apoptosis, and inhibiting tumor growth.[1][2][5][6]

### **Quantitative Data Summary**

The following tables summarize the dosing and administration details for AZD1208 in various animal models as reported in published literature.

# Table 1: AZD1208 Dosing and Administration in Mouse Xenograft Models



Animal Model	Cancer Type	Cell Line	Dosing Regime n	Adminis tration Route	Vehicle/ Formula tion	Observe d Efficacy	Referen ce
CB17 SCID Mice	Acute Myeloid Leukemi a (AML)	MOLM- 16	10 mg/kg, once daily for 14 days	Oral gavage	0.5% Hydroxyp ropyl methylcel lulose (HPMC)	89% tumor growth inhibition	[1]
CB17 SCID Mice	Acute Myeloid Leukemi a (AML)	MOLM- 16	30 mg/kg, once daily for 14 days	Oral gavage	0.5% Hydroxyp ropyl methylcel lulose (HPMC)	Slight tumor regressio n	[1]
Mouse Model	Prostate Cancer	Myc-CaP allografts	Not specified	Oral	Not specified	54.3% decrease in graft growth	[5]
BALB/c nude mice	Gastric Cancer	SNU-638	Not specified	Not specified	Not specified	Significa nt delay in tumor growth	[6]

Table 2: Pharmacodynamic Effects of AZD1208 in MOLM-16 Xenograft Model



Dose	Time Point	Target	Effect	Reference
30 mg/kg (single dose)	Up to 12 hours	pBAD, p4EBP1, p-p70S6K	Strong suppression	[1]
30 mg/kg (single dose)	12 hours	рВАО	72% average suppression	[1]
30 mg/kg (single dose)	24 hours	pBAD	46% average suppression	[1]
10 mg/kg (single dose)	Up to 12 hours	pBAD	Comparable suppression to 30 mg/kg	[1]
3 mg/kg (single dose)	Up to 9 hours	рВАО	40% to 60% inhibition	[1]

### **Experimental Protocols**

## Protocol 1: General Preparation of AZD1208 for Oral Administration

This protocol provides two options for formulating AZD1208 for in vivo oral administration.

Formulation Option A (Suspension):

- Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) in water.[1]
- Procedure:
  - Calculate the required amount of AZD1208 and vehicle based on the desired concentration and the number of animals to be dosed.
  - Weigh the appropriate amount of AZD1208 powder.
  - Gradually add the 0.5% HPMC solution to the AZD1208 powder while triturating to form a uniform suspension.
  - Ensure the suspension is homogenous before each administration.



Formulation Option B (Clear Solution/Suspension):

- Solvents: Dimethyl sulfoxide (DMSO), PEG300, Tween-80, and Saline.
- Procedure for a ≥ 5 mg/mL clear solution:
  - Prepare a stock solution of AZD1208 in DMSO (e.g., 50 mg/mL).
  - $\circ~$  For a final volume of 1 mL, add 100  $\mu L$  of the DMSO stock solution to 400  $\mu L$  of PEG300 and mix thoroughly.
  - Add 50 μL of Tween-80 and mix again.
  - $\circ~$  Add 450  $\mu L$  of saline to reach the final volume of 1 mL.
- Note: Always prepare fresh on the day of use.[7]

# Protocol 2: Efficacy Study in a Subcutaneous AML Xenograft Mouse Model

This protocol details a typical efficacy study using AZD1208 in an AML xenograft model.[1]

- Animal Model: Female CB17 SCID mice, 5-6 weeks old.[1]
- Cell Line: MOLM-16 (human acute myeloid leukemia).[1]
- Procedure:
  - Cell Implantation:
    - Harvest MOLM-16 cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio).[1]
    - Subcutaneously implant 5 x 10<sup>6</sup> cells into the flank of each mouse.[1]
  - Tumor Growth Monitoring:
    - Allow tumors to grow to a palpable size (e.g., ~150-200 mm³).[1]



- Measure tumor volume twice a week using calipers. Calculate the volume using the formula: (length × width²) × 0.5.[1]
- Randomization and Treatment:
  - Once tumors reach the desired size, randomize mice into treatment and control groups (10-15 mice per group).[1]
  - Administer AZD1208 (e.g., 10 mg/kg or 30 mg/kg) or vehicle control once daily via oral gavage for a specified period (e.g., 14 days).[1]
- Endpoint:
  - Continue to monitor tumor growth and body weight throughout the study.
  - Euthanize animals at the end of the study or when tumors reach a predetermined maximum size, and collect tumors for further analysis.

## Protocol 3: Pharmacodynamic (PD) Study in a Xenograft Model

This protocol outlines how to assess the in vivo target engagement of AZD1208.[1]

- Animal Model and Tumor Establishment: As described in Protocol 2. Tumors should reach a size of 200-400 mm<sup>3</sup> for PD studies.[1]
- Procedure:
  - Dosing:
    - Administer a single dose of AZD1208 (e.g., 3, 10, or 30 mg/kg) or vehicle to tumorbearing mice (3 mice per dose per time point).[1]
  - Sample Collection:
    - At various time points post-dosing (e.g., 2, 6, 9, 12, 24 hours), euthanize the mice.



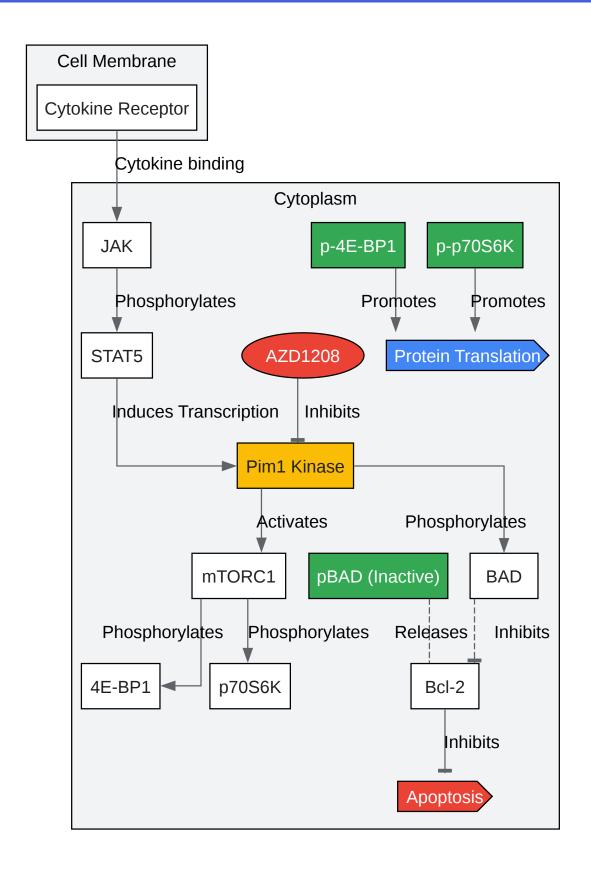
 Collect tumor tissue and blood samples (via cardiac puncture for pharmacokinetic analysis).[1]

#### Analysis:

- Immediately snap-freeze tumor tissue in liquid nitrogen or lyse for protein extraction.
- Perform immunoblot analysis or ELISA to measure the phosphorylation levels of Pim kinase substrates such as pBAD (Ser112), p4EBP1, and p-p70S6K.[1]
- Process blood samples to collect plasma for measuring AZD1208 concentration using LC-MS/MS.[1]

# Visualizations Pim Kinase Signaling Pathway



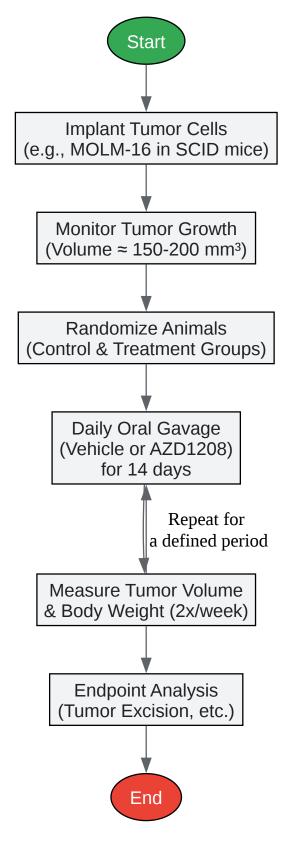


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Caption: Pim1 signaling pathway and points of inhibition by AZD1208.



### **Experimental Workflow for In Vivo Efficacy Study**



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Caption: Workflow for a typical in vivo xenograft efficacy study.

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### References

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